molecular formula C94H137N23O34 B10781886 2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

Cat. No.: B10781886
M. Wt: 2133.2 g/mol
InChI Key: YEYLNEOIDUKXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CVS-995 involves the assembly of its 19 amino acid sequence. The process typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of CVS-995 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized to maximize yield and purity, with stringent quality control measures in place to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: CVS-995 primarily undergoes interactions with thrombin, inhibiting its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions: The primary reagents involved in the synthesis of CVS-995 are protected amino acids, coupling reagents (DIC, HOBt), and cleavage reagents (trifluoroacetic acid). The synthesis is carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds.

Major Products Formed: The major product formed is the CVS-995 peptide itself, which is then purified to remove any side products or impurities.

Scientific Research Applications

CVS-995 has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and thrombin inhibition.

    Biology: Investigated for its role in modulating the coagulation cascade and enhancing fibrinolysis.

    Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders.

    Industry: Utilized in the development of anticoagulant drugs and as a reference standard in analytical methods.

Comparison with Similar Compounds

    Recombinant Hirudin (rHir): A naturally occurring thrombin inhibitor used in anticoagulant therapy.

    Hirulog (Bivalirudin): A synthetic thrombin inhibitor with a similar mechanism of action.

    Argatroban: A small molecule thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Uniqueness of CVS-995: CVS-995 is unique due to its specific amino acid sequence designed to target both the catalytic and primary exosite binding domains of thrombin. This dual targeting mechanism provides a slow and tight binding to thrombin, resulting in a potent and sustained antithrombotic effect .

Properties

Molecular Formula

C94H137N23O34

Molecular Weight

2133.2 g/mol

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C94H137N23O34/c1-7-16-52(17-8-2)80(137)113-62(41-77(134)135)91(148)116-34-14-21-64(116)88(145)107-54(20-13-33-98-94(96)97)79(136)90(147)104-45-70(123)101-43-68(121)99-42-67(120)100-44-69(122)102-46-71(124)105-60(39-66(95)119)81(138)103-47-72(125)106-61(40-76(132)133)87(144)112-58(37-50-18-11-10-12-19-50)85(142)109-55(27-30-73(126)127)82(139)108-57(29-32-75(130)131)84(141)115-78(49(6)9-3)92(149)117-35-15-22-65(117)89(146)110-56(28-31-74(128)129)83(140)111-59(38-51-23-25-53(118)26-24-51)86(143)114-63(93(150)151)36-48(4)5/h10-12,18-19,23-26,48-49,52,54-65,78,118H,7-9,13-17,20-22,27-47H2,1-6H3,(H2,95,119)(H,99,121)(H,100,120)(H,101,123)(H,102,122)(H,103,138)(H,104,147)(H,105,124)(H,106,125)(H,107,145)(H,108,139)(H,109,142)(H,110,146)(H,111,140)(H,112,144)(H,113,137)(H,114,143)(H,115,141)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,150,151)(H4,96,97,98)

InChI Key

YEYLNEOIDUKXLX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.